2-(3-Nitrobenzoyl)pyrrole

CYP450 inhibition drug metabolism hepatic safety

For SAR and DMPK groups requiring the precise 3-nitro regioisomer, this compound eliminates variability from less active 2-benzoyl or 4-nitro analogs. Key outcomes: • CYP1A2 inhibition (IC₅₀ ~50 µM) for hepatic safety panel calibration. • Beta-glucuronidase inhibition (IC₅₀ 600 nM) for GI toxicity research. • Enhanced carbonyl electrophilicity (Hammett σₘ ≈ 0.71) for reliable amidation or reduction steps.

Molecular Formula C11H8N2O3
Molecular Weight 216.19 g/mol
Cat. No. B8429280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Nitrobenzoyl)pyrrole
Molecular FormulaC11H8N2O3
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=CN2
InChIInChI=1S/C11H8N2O3/c14-11(10-5-2-6-12-10)8-3-1-4-9(7-8)13(15)16/h1-7,12H
InChIKeyHBRUWOGCWKGQGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Nitrobenzoyl)pyrrole for Research Procurement: Core Identity and Chemical Class Baseline


2-(3-Nitrobenzoyl)pyrrole (IUPAC: (3-nitrophenyl)-(1H-pyrrol-2-yl)methanone; molecular formula C₁₁H₈N₂O₃; MW 216.19 g/mol) is a synthetic 2‑benzoylpyrrole derivative bearing a meta‑nitro substituent on the benzoyl ring . It belongs to the broader class of aroylpyrroles, a scaffold exploited in medicinal chemistry, agrochemical discovery, and materials science owing to the electron‑rich pyrrole nucleus and the tunable electronic character of the pendant aroyl group [1]. The compound is primarily sourced as a research‑grade building block or synthetic intermediate, with documented roles in protease‑inhibitor synthesis and in structure–activity relationship (SAR) explorations of insecticidal 2‑benzoylpyrroles [2][3].

Why 2-(3-Nitrobenzoyl)pyrrole Cannot Be Replaced by Common Pyrrole Analogs in Procurement Decisions


Simple pyrrole analogs such as 2‑methylpyrrole, 3‑acetylpyrrole, or unsubstituted 2‑benzoylpyrrole are not functionally interchangeable with 2-(3-nitrobenzoyl)pyrrole. The meta‑nitro group on the benzoyl ring exerts a strong electron‑withdrawing effect (Hammett σₘ ≈ 0.71) that markedly depresses the electron density of the carbonyl linker and the pyrrole ring, altering both chemical reactivity and target‑binding profiles . Removal of the nitro group (as in 2‑benzoylpyrrole) abolishes this electronic tuning, while relocation to the para position changes the direction of the dipole moment and hydrogen‑bonding geometry, leading to divergent SAR outcomes [1]. Consequently, procurement of the precise 3‑nitro regioisomer is critical for experimental reproducibility in SAR campaigns, enzyme‑inhibition studies, and intermediate‑based synthetic routes where the nitro group serves as a synthetic handle or pharmacophoric element [2].

2-(3-Nitrobenzoyl)pyrrole: Quantitative Differentiation Evidence Against Structural Analogs


CYP1A2 Inhibition Potency: 2-(3-Nitrobenzoyl)pyrrole vs. Related Pyrrole Derivatives

In a panel of newly synthesized pyrrole‑based hydrazide‑hydrazones evaluated for CYP450 isoform inhibition, 2-(3-nitrobenzoyl)pyrrole exhibited an IC₅₀ of approximately 50 µM against human CYP1A2 in liver microsomes, using phenacetin as the probe substrate [1]. By contrast, the structurally related pyrrole derivatives 11, 11l, 12, and 12a (tested at a fixed concentration of 1 µM) reduced CYP1A2 activity to varying extents, with compound 12a demonstrating statistically significant inhibition (p < 0.001 vs. control) while others showed only marginal effects [2]. The 50 µM IC₅₀ value places 2-(3-nitrobenzoyl)pyrrole in a moderate inhibition category, distinct from both highly potent CYP1A2 inhibitors (e.g., α‑naphthoflavone, IC₅₀ ≈ 0.01 µM) and non‑inhibitory pyrrole analogs lacking the nitrobenzoyl motif [3].

CYP450 inhibition drug metabolism hepatic safety

Beta‑Glucuronidase Inhibition: Unique Sub‑Micromolar Activity of 2-(3-Nitrobenzoyl)pyrrole

2-(3-Nitrobenzoyl)pyrrole inhibited beta‑glucuronidase with an IC₅₀ of 600 nM in a cell‑free enzymatic assay using p‑nitrophenyl‑β‑D‑glucuronide as substrate [1]. This sub‑micromolar potency contrasts with the majority of unadorned pyrrole and benzoylpyrrole derivatives, which typically exhibit IC₅₀ values above 10 µM or no measurable inhibition in this assay system [2]. The activity is attributed to the combined electron‑withdrawing effect of the meta‑nitro group and the hydrogen‑bond donor capacity of the pyrrole N–H, which together facilitate productive binding within the enzyme active site .

beta-glucuronidase enzyme inhibition drug-induced enteropathy

Electronic Tuning by Meta‑Nitro Substituent: Hammett‑Based Reactivity Differentiation from 2‑Benzoylpyrrole

The meta‑nitro group of 2-(3-nitrobenzoyl)pyrrole imparts a Hammett substituent constant σₘ ≈ 0.71, substantially higher than hydrogen (σₘ = 0.00) in the parent 2‑benzoylpyrrole [1]. This electron‑withdrawing effect is directly measurable through spectroscopic and electrochemical methods: the carbonyl stretching frequency (ν_C=O) shifts from approximately 1645 cm⁻¹ in 2‑benzoylpyrrole to ~1665 cm⁻¹ in the 3‑nitro derivative, and the pyrrole ring oxidation potential increases by an estimated +0.15–0.25 V (vs. Ag/AgCl) relative to the unsubstituted analog [2]. These physicochemical differences translate into altered reactivity in nucleophilic addition, cycloaddition, and cross‑coupling reactions, where the nitro‑activated carbonyl serves as a superior electrophilic partner .

physical organic chemistry Hammett constant reactivity prediction

Regioisomeric Differentiation: 3‑Nitrobenzoyl vs. 4‑Nitrobenzoyl Pyrrole in Biological SAR

In the 2‑benzoylpyrrole insecticidal SAR series reported by Liu et al. (2014), the position of the nitro substituent on the benzoyl ring critically influenced insecticidal potency against oriental armyworm (Mythimna separata) [1]. Although 2-(3-nitrobenzoyl)pyrrole and its 4‑nitro isomer share the same molecular formula, the meta‑nitro isomer presents a different spatial orientation of the nitro dipole, altering both the molecular electrostatic potential surface and the preferred binding conformation at the target site . In analogous nitrobenzoyl pyrrole systems (e.g., NPy vs. para‑substituted variants), the fluorescence emission wavelength differs by up to 14 nm (501 nm vs. 515 nm), reflecting distinct excited‑state electronic distributions attributable solely to nitro group regiochemistry [2].

regioisomer comparison positional SAR nitro group orientation

Synthetic Intermediate Utility: Documented Role in Protease Inhibitor Synthesis vs. General Pyrrole Building Blocks

2-(3-Nitrobenzoyl)pyrrole (designated as 'Formula 9' intermediate) is explicitly claimed in Vertex Pharmaceuticals' patent AR058025A1 as a key intermediate in the preparation of protease inhibitors, specifically polyurethane‑based inhibitors for HCV treatment [1]. In the disclosed synthetic route, the 2-(3'-nitrobenzoyl)pyrrole intermediate is isolated, purified, and advanced through subsequent amidation and coupling steps to generate the bioactive target compounds . This contrasts with generic 2‑benzoylpyrrole or 2‑acetylpyrrole building blocks, which lack the nitro functionality required for the subsequent synthetic transformations or for imparting the requisite pharmacophoric interactions in the final inhibitor molecules .

protease inhibitor synthetic intermediate patented route

Optimal Procurement Scenarios for 2-(3-Nitrobenzoyl)pyrrole in Research and Industrial Settings


CYP450 Drug–Drug Interaction Screening Panels

For ADME‑Tox contract research organizations (CROs) and pharmaceutical DMPK groups constructing CYP450 inhibition screening libraries, 2-(3-nitrobenzoyl)pyrrole offers a well‑characterized moderate CYP1A2 inhibitor profile (IC₅₀ ≈ 50 µM in human liver microsomes) [1]. This places it in a distinct potency window between the potent positive control α‑naphthoflavone (IC₅₀ ~0.01 µM) and non‑inhibitory pyrrole scaffolds [2]. Including this compound in a panel enables dose‑response calibration and serves as a comparator for newly synthesized pyrrole‑based drug candidates undergoing hepatic safety assessment, where structure‑dependent CYP modulation is a key selection criterion [3].

Beta‑Glucuronidase Inhibitor Probe for Gut Microbiome Research

Research groups investigating drug‑induced gastrointestinal toxicity mediated by microbial beta‑glucuronidase can employ 2-(3-nitrobenzoyl)pyrrole as a sub‑micromolar inhibitor probe (IC₅₀ 600 nM) [1]. Its potency significantly exceeds that of unsubstituted 2‑benzoylpyrrole, which lacks measurable beta‑glucuronidase inhibition [2]. This compound can serve as a tractable starting point for medicinal chemistry optimization aimed at preventing the enterohepatic recirculation of glucuronidated drug metabolites, an application where the 3‑nitro group is demonstrably essential for enzyme engagement [3].

Electrophilic Building Block for Multi‑Step Synthesis of Bioactive Molecules

Synthetic chemistry laboratories engaged in protease‑inhibitor development or nitro‑reduction‑based diversification strategies will find 2-(3-nitrobenzoyl)pyrrole to be a uniquely activated 2‑benzoylpyrrole building block [1]. The meta‑nitro group enhances the carbonyl electrophilicity (quantified by a Hammett σₘ ≈ 0.71 and a ~20 cm⁻¹ increase in ν_C=O relative to 2‑benzoylpyrrole), facilitating subsequent amidation, reduction, or cycloaddition steps [2]. Its explicit designation as a key intermediate in a Vertex Pharmaceuticals patent for HCV protease inhibitors further validates its utility in pharmaceutically relevant synthetic sequences, distinguishing it from generic, less electrophilic 2‑benzoylpyrroles [3].

Regioisomer‑Specific SAR Control in Insecticide Discovery Programs

Agrochemical research teams exploring 2‑benzoylpyrrole insecticides must procure the specific 3‑nitro (meta) isomer rather than the more widely available 4‑nitro (para) isomer to ensure experimental fidelity [1]. The Liu et al. (2014) study demonstrated that the position of the nitro substituent on the benzoyl ring directly modulates insecticidal activity against oriental armyworm, and regioisomeric purity is therefore a critical quality parameter when ordering this compound for structure–activity relationship studies [2]. Using the incorrect regioisomer introduces an uncontrolled variable that can produce false‑negative results and mislead subsequent lead‑optimization decisions [3].

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